molecular formula C8H9F2NO2S B7846728 2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine

2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine

Cat. No.: B7846728
M. Wt: 221.23 g/mol
InChI Key: QWPRTATUSKKXLH-UHFFFAOYSA-N
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Description

2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a difluorobenzene ring attached to a sulfonyl group and an amine group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-difluorobenzenesulfonyl chloride as the primary starting material.

  • Reaction Steps: The sulfonyl chloride undergoes nucleophilic substitution with ethan-1-amine under controlled conditions to form the target compound.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using reactors that allow precise control of temperature and pressure.

  • Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) are employed under mild conditions.

Major Products Formed:

  • Oxidation: 2-(3,4-Difluorobenzenesulfonyl)ethan-1-nitroamine.

  • Reduction: 2-(3,4-Difluorobenzenesulfonyl)ethan-1-thiol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • 2-(3,4-Dichlorobenzenesulfonyl)ethan-1-amine

  • 2-(3,4-Dibromobenzenesulfonyl)ethan-1-amine

  • 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine

Uniqueness: 2-(3,4-Difluorobenzenesulfonyl)ethan-1-amine is unique due to the presence of fluorine atoms, which impart different chemical and physical properties compared to its chloro, bromo, and methoxy analogs.

Properties

IUPAC Name

2-(3,4-difluorophenyl)sulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S/c9-7-2-1-6(5-8(7)10)14(12,13)4-3-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPRTATUSKKXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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